6,7-dimethoxy-2-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6,7-Dimethoxy-2-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydroisoquinoline is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 6,7-dimethoxy-2-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydroisoquinoline can be achieved through a combination of synthetic methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core via Pomeranz–Fritsch–Bobbitt cyclization . Industrial production methods may involve optimizing these reactions for larger scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
6,7-Dimethoxy-2-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the triazole moiety can be replaced with other functional groups .
Scientific Research Applications
6,7-Dimethoxy-2-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, modulating various biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 6,7-dimethoxy-2-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydroisoquinoline include:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the triazole moiety but shares the tetrahydroisoquinoline core.
4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline: Contains a quinoline core with similar substituents
6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile: Another derivative with a different functional group. The uniqueness of this compound lies in its specific triazole substitution, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C15H20N4O2 |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
6,7-dimethoxy-2-[(4-methyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C15H20N4O2/c1-18-10-16-17-15(18)9-19-5-4-11-6-13(20-2)14(21-3)7-12(11)8-19/h6-7,10H,4-5,8-9H2,1-3H3 |
InChI Key |
JCMIDUVJFLWQST-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1CN2CCC3=CC(=C(C=C3C2)OC)OC |
Origin of Product |
United States |
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